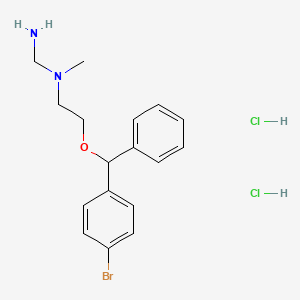
3-(1-hydroxy-3H-2,1-benzoxaborol-7-yl)-2,2-dimethyl-propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)-2,2-dimethylpropanoic acid is a compound that belongs to the class of benzoxaboroles Benzoxaboroles are known for their unique structural features, which include a boron atom integrated into a heterocyclic ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)-2,2-dimethylpropanoic acid typically involves the acylation of 6-aminobenzo[c][1,2]oxaborol-1(3H)-ol with various activated (hetero)arylcarboxylic acids . The reaction conditions often include the use of organic solvents and catalysts to facilitate the acylation process.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, would be applicable to scale up the production of this compound.
化学反応の分析
Types of Reactions
3-(1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)-2,2-dimethylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the aromatic ring.
科学的研究の応用
3-(1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)-2,2-dimethylpropanoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an antimicrobial agent, particularly against mycobacteria.
Medicine: It is being investigated for its potential use in treating infectious diseases and inflammatory conditions.
Industry: The compound’s unique structural features make it a candidate for materials science applications, such as the development of new polymers or catalysts.
作用機序
The mechanism of action of 3-(1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)-2,2-dimethylpropanoic acid involves its interaction with specific molecular targets. For instance, it has been shown to inhibit leucyl-tRNA synthetase in mycobacteria, thereby disrupting protein synthesis and exerting its antimicrobial effects . The compound’s boron atom plays a crucial role in its binding affinity and specificity towards its targets.
類似化合物との比較
Similar Compounds
Crisaborole: A benzoxaborole used as a phosphodiesterase 4 inhibitor for treating atopic dermatitis.
AN2728: Another benzoxaborole with anti-inflammatory properties.
Uniqueness
3-(1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)-2,2-dimethylpropanoic acid is unique due to its specific structural features and the presence of a dimethylpropanoic acid moiety. This structural uniqueness contributes to its distinct chemical reactivity and biological activity, setting it apart from other benzoxaboroles.
特性
分子式 |
C12H15BO4 |
|---|---|
分子量 |
234.06 g/mol |
IUPAC名 |
3-(1-hydroxy-3H-2,1-benzoxaborol-7-yl)-2,2-dimethylpropanoic acid |
InChI |
InChI=1S/C12H15BO4/c1-12(2,11(14)15)6-8-4-3-5-9-7-17-13(16)10(8)9/h3-5,16H,6-7H2,1-2H3,(H,14,15) |
InChIキー |
BVJXAOAKZBPEJZ-UHFFFAOYSA-N |
正規SMILES |
B1(C2=C(CO1)C=CC=C2CC(C)(C)C(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




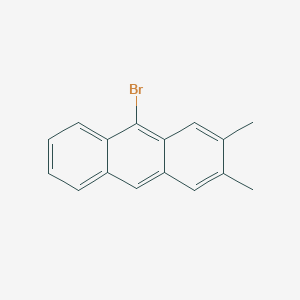
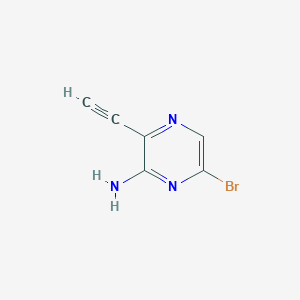

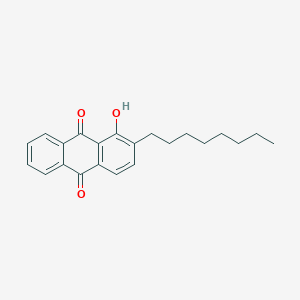

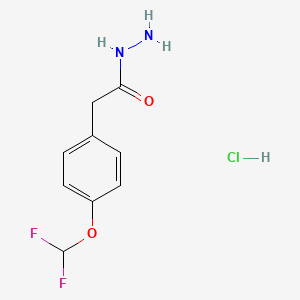
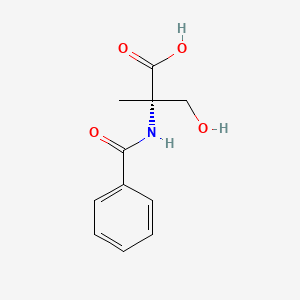
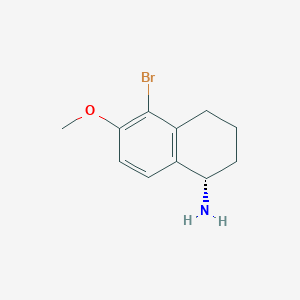
![tert-Butyl 6-chlorobenzo[d]isoxazole-3-carboxylate](/img/structure/B13139206.png)


